gamma-Tocotrienol

Cardiovascular Lipid Metabolism HMG-CoA Reductase

Gamma-Tocotrienol (γ-T3), CAS 14101-61-2, is a member of the vitamin E family distinguished from the more common tocopherols by its unsaturated isoprenoid side chain, which confers distinct biological properties, including potent HMG-CoA reductase inhibition and superior antioxidant capacity in certain contexts. While alpha-tocopherol is the primary form of vitamin E recognized for its nutritional value, gamma-tocotrienol is increasingly sought after in research for its unique non-antioxidant signaling functions, which are not observed with tocopherols.

Molecular Formula C28H42O2
Molecular Weight 410.6 g/mol
CAS No. 14101-61-2
Cat. No. B1674612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namegamma-Tocotrienol
CAS14101-61-2
Synonymsgamma-tocotrienol
plastochromanol 8
plastochromanol 8, plastochromanol 3
tocotrienol, gamma
Molecular FormulaC28H42O2
Molecular Weight410.6 g/mol
Structural Identifiers
SMILESCC1=C(C=C2CCC(OC2=C1C)(C)CCC=C(C)CCC=C(C)CCC=C(C)C)O
InChIInChI=1S/C28H42O2/c1-20(2)11-8-12-21(3)13-9-14-22(4)15-10-17-28(7)18-16-25-19-26(29)23(5)24(6)27(25)30-28/h11,13,15,19,29H,8-10,12,14,16-18H2,1-7H3/b21-13+,22-15+/t28-/m1/s1
InChIKeyOTXNTMVVOOBZCV-WAZJVIJMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Gamma-Tocotrienol (CAS 14101-61-2) for Research: A Key Tocotrienol Isomer with Differentiated Biological Activity


Gamma-Tocotrienol (γ-T3), CAS 14101-61-2, is a member of the vitamin E family distinguished from the more common tocopherols by its unsaturated isoprenoid side chain, which confers distinct biological properties, including potent HMG-CoA reductase inhibition and superior antioxidant capacity in certain contexts [1]. While alpha-tocopherol is the primary form of vitamin E recognized for its nutritional value, gamma-tocotrienol is increasingly sought after in research for its unique non-antioxidant signaling functions, which are not observed with tocopherols [2]. This evidence guide provides quantitative, comparative data to support the scientific selection of gamma-tocotrienol over related analogs.

Why Gamma-Tocotrienol Cannot Be Substituted with Alpha-Tocopherol or Other Tocotrienol Isomers in Research


Substituting gamma-tocotrienol with alpha-tocopherol or even other tocotrienol isomers (alpha- or delta-T3) is not scientifically valid due to well-documented differences in oral bioavailability, tissue distribution, and molecular mechanisms. For instance, gamma-tocotrienol has an oral bioavailability of only 9.1±2.4% compared to 27.7±9.2% for alpha-tocotrienol, impacting in vivo dosing and efficacy [1]. More critically, gamma-tocotrienol uniquely inhibits HMG-CoA reductase post-translationally, a cholesterol-lowering mechanism completely absent in alpha-tocopherol [2]. The quantitative evidence below demonstrates that these molecular differences translate into significant, measurable disparities in anticancer potency, anti-inflammatory activity, and radioprotective effects, making generic substitution a potential source of experimental failure.

Gamma-Tocotrienol (CAS 14101-61-2) Quantitative Evidence for Scientific Procurement Decisions


Cholesterol Suppression in Hypercholesterolemic Humans: Gamma-Tocotrienol Outperforms Mixed Tocotrienols and is Attenuated by Alpha-Tocopherol

In a clinical trial involving hypercholesterolemic subjects, a 200 mg/day dose of gamma-tocotrienol (α-tocopherol-free) reduced total plasma cholesterol by 13% over four weeks [1]. This effect was superior to the 10% reduction achieved with a mixed tocotrienol blend (Palmvitee) containing 220 mg total tocotrienols alongside 40 mg alpha-tocopherol. Notably, the study explicitly states that alpha-tocopherol attenuated the cholesterol-suppressive action of the tocotrienols, underscoring the need for a pure gamma-tocotrienol source [1].

Cardiovascular Lipid Metabolism HMG-CoA Reductase

Cytotoxicity Against Breast Cancer Cells: Gamma-Tocotrienol IC50 is 62.5x Lower than Alpha-Tocopherol in MCF-7 Cells

In a comparative study against estrogen receptor-positive MCF-7 human breast cancer cells, gamma-tocotrienol demonstrated an IC50 of 2 µg/mL for inhibiting cell proliferation, whereas alpha-tocopherol showed negligible effect with an IC50 of 125 µg/mL [1]. This represents a 62.5-fold difference in potency. Furthermore, in a separate study, alpha- and gamma-tocopherol (0-120 µM) had no effect on the proliferation of mouse mammary epithelial cells over 5 days, while gamma-tocotrienol achieved 50% growth inhibition (IC50) at concentrations of 8, 5, and 4 µM in CL-S1, -SA, and +SA cells, respectively [2].

Oncology Breast Cancer Cell Viability

Radioprotection: Gamma-Tocotrienol Induces Far More Potent Gene Expression Changes than Alpha- or Gamma-Tocopherol

Genome-wide expression profiling in human endothelial cells revealed that gamma-tocotrienol (GT3) induced multiple changes in pathways relevant to the radiation response (e.g., response to oxidative stress, DNA damage stimuli, cell cycle regulation), whereas alpha-tocopherol and gamma-tocopherol had a minimal effect [1]. The study explicitly states that GT3 was far more potent in inducing gene-expression changes than its tocopherol counterparts [1]. This non-antioxidant, HMG-CoA reductase-dependent mechanism is a key differentiator.

Radiobiology Gene Expression Endothelial Cells

Endothelial Anti-Inflammatory Potency: Gamma-Tocotrienol is the Most Potent Isomer for Inhibiting e-Selectin and Enhancing eNOS

In a comparative study of tocotrienol isomers on LPS-stimulated human endothelial cells, gamma-tocotrienol (γ-TCT) was identified as the most potent isomer for inhibiting e-selectin and eNOS expression, and the second most potent for inhibiting IL-6, VCAM-1, and NFκB [1]. Notably, γ-TCT increased eNOS expression by 8-11-fold at higher concentrations (5-10 µM) [1]. This demonstrates that gamma-tocotrienol possesses a distinct and superior anti-inflammatory profile compared to alpha-, beta-, and delta-tocotrienols.

Inflammation Endothelial Biology Atherosclerosis

Differential Antioxidant Potency: Gamma-Tocotrienol Exhibits 3x the ORAC Value of Alpha-Tocopherol

In oxygen radical absorbance capacity (ORAC) assays, a standard measure of antioxidant potency against peroxyl radicals, gamma-tocotrienol demonstrates a value 3 times higher than that of alpha-tocopherol [1]. Additionally, in studies comparing various vitamin E sub-fractions, delta- and gamma-tocotrienols had the highest ORAC values overall [1]. This superior radical-scavenging capacity is attributed to the unsaturated side chain of tocotrienols, which allows for more efficient interaction with lipid radicals.

Antioxidant Free Radical ORAC Assay

Gamma-Tocotrienol (CAS 14101-61-2): Key Research and Formulation Applications Based on Comparative Evidence


Hypercholesterolemia and Cardiovascular Research Requiring Pure HMG-CoA Reductase Inhibition

Based on clinical evidence that pure gamma-tocotrienol (200 mg/day) reduces total cholesterol by 13% in humans and that alpha-tocopherol attenuates this effect, researchers should exclusively use high-purity gamma-tocotrienol for studies on lipid metabolism and HMG-CoA reductase inhibition [1]. Formulations containing mixed tocopherols will confound results. This compound is particularly valuable for investigating the non-statin pathway of cholesterol regulation.

Oncology Studies Targeting Breast or Mammary Cancer Cell Lines

Given the 62.5-fold greater potency of gamma-tocotrienol (IC50 = 2 µg/mL) compared to alpha-tocopherol (IC50 = 125 µg/mL) in inhibiting MCF-7 breast cancer cell proliferation, gamma-tocotrienol is the essential research tool for investigating vitamin E-mediated anticancer mechanisms [2]. Studies seeking to validate synergistic effects with chemotherapeutics like tamoxifen should also prioritize gamma- or delta-tocotrienols over other forms [3].

Radioprotection and Mitigation of Radiation Injury

For in vivo radioprotection studies, gamma-tocotrienol is the preferred agent due to its unique ability to induce broad gene expression changes related to oxidative stress and DNA damage response—a property not shared by alpha- or gamma-tocopherol [4]. This makes it a valuable compound for research on normal tissue protection during radiotherapy or in scenarios of accidental radiation exposure.

Vascular and Inflammation Research Focused on Endothelial Nitric Oxide Synthase (eNOS) Modulation

In models of endothelial dysfunction or atherosclerosis, gamma-tocotrienol should be selected when the primary outcome is the enhancement of eNOS expression (8-11-fold increase) or inhibition of e-selectin, as it is the most potent tocotrienol isomer for these specific markers [5]. This allows for targeted mechanistic studies without the confounding effects of other isomers.

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